BenchChemオンラインストアへようこそ!

Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Nucleophilic substitution SN2 kinetics leaving group ability

Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS 162007-08-1), also designated N-Boc-5-iodo-L-norvaline methyl ester, is a chiral, orthogonally protected α-amino acid derivative belonging to the ω-iodoalkyl glycine ester class. This compound features an (S)-configured α-carbon derived from L-glutamic acid, a tert-butoxycarbonyl (Boc) N-protecting group, a methyl ester C-terminus, and a terminal primary alkyl iodide on a five-carbon backbone.

Molecular Formula C11H20INO4
Molecular Weight 357.188
CAS No. 162007-08-1
Cat. No. B2628863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-(Boc-amino)-5-iodopentanoate
CAS162007-08-1
Molecular FormulaC11H20INO4
Molecular Weight357.188
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCI)C(=O)OC
InChIInChI=1S/C11H20INO4/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m0/s1
InChIKeyUIRGEQFGUBOMIT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS 162007-08-1): A Protected ω-Iodo Norvaline Building Block for Peptide and Antifolate Synthesis


Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS 162007-08-1), also designated N-Boc-5-iodo-L-norvaline methyl ester, is a chiral, orthogonally protected α-amino acid derivative belonging to the ω-iodoalkyl glycine ester class [1]. This compound features an (S)-configured α-carbon derived from L-glutamic acid, a tert-butoxycarbonyl (Boc) N-protecting group, a methyl ester C-terminus, and a terminal primary alkyl iodide on a five-carbon backbone [2]. Its molecular formula is C₁₁H₂₀INO₄ (MW 357.19 g/mol), and it is commercially available at ≥95–98% purity from multiple global suppliers . The compound serves as a versatile electrophilic intermediate for nucleophilic substitution, Pd-catalyzed cross-coupling, and solid-phase peptide cyclization strategies [1][3].

Why Methyl (S)-2-(Boc-amino)-5-iodopentanoate Cannot Be Casually Substituted: Halogen, Chain Length, and Chirality Lock-In


Substituting this compound with a bromo or chloro analog, a different chain-length homolog, or the (R)-enantiomer introduces structurally predictable but functionally decisive alterations. The terminal iodide is a demonstrably superior leaving group in SN2 nucleophilic displacements compared to bromide or chloride—a difference that directly governs reaction rates, required temperatures, and side-product profiles in substitution and cross-coupling chemistry [1]. The five-carbon backbone differentiates this compound from the four-carbon 4-iodobutanoate homolog, yielding a distinct bridge geometry in macrocyclic peptide products [2]. The (S)-stereochemistry preserved from L-glutamic acid (typically >99% ee) cannot be exchanged for the (R)-enantiomer without abrogating biological target recognition in antifolate and peptide receptor applications [3]. The Boc/methyl ester orthogonal protection scheme is specifically paired with the iodo leaving group to enable sequential deprotection–functionalization workflows incompatible with alternative N-protecting groups such as Cbz or Fmoc under certain conditions [4]. These three lock-in parameters—halogen identity, chain length, and absolute configuration—mean that generic substitution without revalidation introduces unacceptable synthetic and functional risk.

Product-Specific Quantitative Evidence Guide: Methyl (S)-2-(Boc-amino)-5-iodopentanoate vs. Closest Analogs


Iodide vs. Bromide vs. Chloride Leaving Group Reactivity: SN2 Rate Differentiation

The terminal C–I bond in Methyl (S)-2-(Boc-amino)-5-iodopentanoate provides leaving group reactivity orders of magnitude greater than the corresponding C–Br or C–Cl analogs. In SN2 nucleophilic displacement reactions, iodide is universally recognized as the best leaving group among the common halides, reflecting its low basicity (pKa of conjugate acid HI ≈ –10), high polarizability, and weak C–I bond strength relative to C–Br and C–Cl [1]. Experimentally established relative SN2 reaction rates for primary alkyl halides follow the approximate order I:Br:Cl ≈ 10⁴:10:1 under comparable conditions [2]. This means the iodo compound reacts roughly three orders of magnitude faster than its bromo analog and four orders of magnitude faster than the chloro analog in a prototypical SN2 manifold. For the specific context of ω-halo amino acid esters, the iodo derivative enables milder reaction conditions (room temperature, shorter reaction times) that minimize racemization at the α-carbon—a critical consideration in enantiomerically pure building block chemistry [3].

Nucleophilic substitution SN2 kinetics leaving group ability ω-halo amino acid reactivity

Chain Length Specificity: 5-Iodopentanoate (C5) vs. 4-Iodobutanoate (C4) in Peptide Thioether Bridge Formation

In the tandem solid-phase peptide synthesis and microwave-assisted cyclization strategy reported by Campiglia et al., both the 4-iodobutanoate (derived from Boc-L-Asp-OFm) and the 5-iodopentanoate (derived from Boc-L-Glu-OFm, i.e., the target compound class) were employed as electrophilic building blocks to construct cyclic peptides with unnatural thioether side-chain bridges [1]. The two homologues are not interchangeable: the C4 iodobutanoate yields a bridge spanning a four-carbon backbone, while the C5 iodopentanoate yields a five-carbon bridge. This incremental methylene unit alters the macrocycle ring size, conformational flexibility, and ultimately the biological activity of the resulting cyclic peptide [2]. The paper explicitly presents both homologues as distinct building blocks for different target ring architectures, establishing that the C5 chain length is a functional specification, not an arbitrary choice [1]. A stereospecific synthesis of the cyclic tetrapeptide chlamydocin further corroborates the use of (S)-2-amino-5-iodopentanoic acid derivatives for specific macrocyclization outcomes [3].

Cyclic peptides thioether bridge solid-phase peptide synthesis bridge length

Enantiomeric Configuration: (S)-Enantiomer vs. (R)-Enantiomer or Racemate in Biological Applications

Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS 162007-08-1) is the L-(S)-enantiomer, derived from natural L-glutamic acid. Its (R)-enantiomer counterpart (CAS 2722929-14-6, N-Boc-5-iodo-D-norvaline methyl ester) is commercially available but is structurally and functionally distinct . In the synthesis of Nω-masked ornithine analogs as pyrrolo[2,3-d]pyrimidine antifolates, the (S)-configuration at the α-carbon is essential for recognition by the reduced folate carrier and for dihydrofolate reductase (DHFR) inhibition [1]. Compounds 9c, 21k, and 36a in that series demonstrated potent growth-inhibitory activities against methotrexate-resistant CCRF-CEM cells, an activity contingent upon the correct (S)-stereochemistry [1]. The synthesis protocol reported by Ono et al. specifically starts from natural L-amino acids with >99% enantiomeric excess (ee) and employs mild iodination conditions expressly designed to prevent racemization at the α-carbon [2]. Use of the (R)-enantiomer or a racemic mixture would produce diastereomeric or enantiomeric products with entirely different biological recognition profiles.

Enantiomeric purity chiral building block stereospecific synthesis antifolate

Orthogonal Protection Strategy: Boc/Methyl Ester vs. Cbz/Benzyl Ester Analogs for Sequential Deprotection

The Boc (tert-butoxycarbonyl) / methyl ester protection scheme on Methyl (S)-2-(Boc-amino)-5-iodopentanoate enables orthogonal deprotection under acidic conditions (TFA for Boc removal) without affecting the methyl ester or the iodo substituent. This contrasts with the N-Cbz-5-iodo-L-norvaline methyl ester analog (CAS not specified; PubChem SCHEMBL1111018) [1], where Cbz removal requires hydrogenolysis conditions that may be incompatible with the alkyl iodide functionality (risk of reductive deiodination). Similarly, the benzyl ester analog (benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate) reported by Ono et al. [2] requires hydrogenolysis for ester deprotection, which again poses a chemoselectivity challenge in the presence of the C–I bond. The Boc/methyl ester combination is specifically compatible with the iodo substituent under the acidic deprotection conditions (TFA/CH₂Cl₂, 0 °C to rt), as demonstrated in the synthesis of Nω-masked ornithine analogs [3]. This orthogonal protection design is a deliberate strategic choice that directly impacts synthetic route feasibility when the iodo group must be retained through multiple deprotection steps.

Orthogonal protection Boc deprotection peptide synthesis solid-phase synthesis

Storage and Handling Requirements: Iodo Compound Light Sensitivity vs. Bromo/Chloro Analogs

The C–I bond in Methyl (S)-2-(Boc-amino)-5-iodopentanoate is photolytically labile due to the relatively low bond dissociation energy of the carbon–iodine bond (C–I BDE ≈ 53 kcal/mol) compared to C–Br (≈ 69 kcal/mol) and C–Cl (≈ 81 kcal/mol) [1]. This intrinsic property necessitates specific storage conditions: the compound must be stored under refrigeration (2–8 °C) and protected from light to prevent homolytic C–I cleavage and subsequent radical-mediated decomposition [2]. Fujifilm Wako specifies refrigerated storage for this product , and multiple vendors including GLPBIO explicitly state '2-8°C, protect from light' [2]. The bromo analog (Methyl (S)-5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate, CAS 1465018-61-4) and the chloro analog are comparatively less photolabile and may tolerate ambient storage without special light protection, representing a practical procurement and handling differentiator [1]. The enhanced reactivity that makes the iodo compound synthetically advantageous simultaneously imposes more stringent storage requirements that must be factored into laboratory workflow planning.

Storage stability photolytic degradation C–I bond lability procurement specification

Best Research and Industrial Application Scenarios for Methyl (S)-2-(Boc-amino)-5-iodopentanoate (CAS 162007-08-1)


Synthesis of Nω-Masked Ornithine-Based Antifolates via Boc-Deprotection and Acylation

The compound is a direct intermediate in the published synthesis of Nω-phthaloyl-2,ω-diaminoalkanoic acid methyl esters (6a–c), which upon coupling with pyrrolo[2,3-d]pyrimidine carboxylic acids and subsequent hydrolysis yield hemiphthaloyl-acylated antifolates 9a–f. These compounds exhibit potent DHFR inhibition and growth-inhibitory activity against methotrexate-resistant CCRF-CEM cells [1]. The synthetic route proceeds via: (i) Finkelstein iodination (NaI/acetone) of a mesylate precursor derived from Boc-L-glutamic acid; (ii) Boc deprotection with TFA; (iii) Nω-acylation to install the masked ornithine pharmacophore. This is the only published route to this specific antifolate scaffold that has been validated with quantitative biological activity data [1].

Solid-Phase Synthesis of Thioether-Bridged Cyclic Peptides Using Microwave-Assisted Cyclization

The 5-iodopentanoate building block (specifically as its Fmoc-protected analog, (2S)-9-fluorenylmethyl-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate) is employed in tandem solid-phase peptide synthesis with microwave-assisted cyclization to construct cyclic peptides with five-carbon thioether side-chain bridges [2]. The C5 bridge length, derived from the glutamic acid scaffold, is specifically required for target macrocycles where the C4 (aspartate-derived) homolog would produce an incorrect ring geometry. Researchers synthesizing urotensin-II receptor ligands and related disulfide-mimetic cyclic peptides have adopted this methodology [3].

Synthesis of Imidazolium-Containing Protein Cross-Linker Analogues of GOLD and Desmosine

Methyl (S)-2-(Boc-amino)-5-iodopentanoate serves as a precursor for glutamate-derived mesylate intermediates used in the N-alkylation of imidazole and histidine to produce imidazolium-containing cross-linkers that mimic the advanced glycation end-product (AGE) cross-links GOLD and desmosine [4]. The (S)-configuration and C5 chain length are critical structural parameters that match the natural cross-linker geometry. Biocompatibility studies on these synthetic cross-linker analogues provide structure–activity relationship data relevant to aging, diabetes complications, and bone resorption biomarker research [4].

Negishi Cross-Coupling for the Synthesis of ω-Aryl Amino Acid Derivatives

The terminal alkyl iodide functionality enables palladium-catalyzed Negishi cross-coupling with aryl halides to produce ω-aryl-substituted amino acid derivatives. This methodology, demonstrated by Jackson et al. and extended by Ono et al., converts the iodo intermediate into phenylalanine homologs and other non-natural amino acids with retained (S)-configuration [5]. The iodo leaving group is specifically required for efficient oxidative addition to Pd(0), as the corresponding bromo and chloro analogs exhibit significantly slower or negligible cross-coupling reactivity under identical catalytic conditions [5].

Quote Request

Request a Quote for Methyl (S)-2-(Boc-amino)-5-iodopentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.